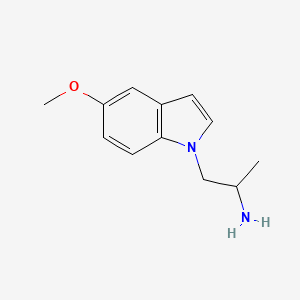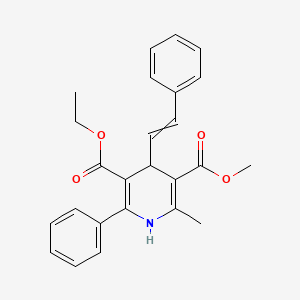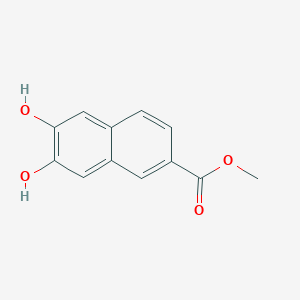![molecular formula C24H32N6O6S B10781005 2-[[4-[(1-Carbamimidoylpiperidin-3-yl)methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B10781005.png)
2-[[4-[(1-Carbamimidoylpiperidin-3-yl)methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-methylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609084 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ICX5609084 typically involves a series of well-defined chemical reactions. One common method includes the use of solid-phase extraction techniques, which are effective in preparing samples for further analysis . The synthetic route often involves the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of ICX5609084 may involve large-scale synthesis using advanced techniques such as solid-phase microextraction and magnetic solid-phase extraction . These methods are chosen for their efficiency and ability to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: ICX5609084 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving ICX5609084 include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of ICX5609084 depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
ICX5609084 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a standard for analytical techniques. In biology, ICX5609084 is studied for its potential effects on cellular processes and its role in biochemical pathways . In medicine, the compound is investigated for its therapeutic potential and its ability to interact with specific molecular targets . Industrial applications include its use in the production of high-performance materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of ICX5609084 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as changes in cellular signaling or metabolic processes .
Comparison with Similar Compounds
ICX5609084 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity . ICX5609084 stands out due to its specific properties and applications that are not shared by other compounds . The comparison helps in understanding the advantages and limitations of ICX5609084 in various contexts.
Conclusion
ICX5609084 is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C24H32N6O6S |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[4-[(1-carbamimidoylpiperidin-3-yl)methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H32N6O6S/c1-29(15-22(32)33)23(34)20(12-21(31)27-13-16-5-4-10-30(14-16)24(25)26)28-37(35,36)19-9-8-17-6-2-3-7-18(17)11-19/h2-3,6-9,11,16,20,28H,4-5,10,12-15H2,1H3,(H3,25,26)(H,27,31)(H,32,33) |
InChI Key |
CWGSMPMUFUDPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C(CC(=O)NCC1CCCN(C1)C(=N)N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)carbonyl]amino]-benzoic acid](/img/structure/B10780934.png)
![1-[5-(4,4-dimethylpiperidin-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B10780941.png)

![Methyl 3-(2-hydroxy-4-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10780949.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[5-(4,4-dimethylazepan-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B10780956.png)
![5-[2-(5-Methoxy-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10780974.png)
![3-{3-[2-(4-Chloro-benzenesulfonylamino)-ethyl]-5-pyridin-3-ylmethyl-phenyl}-propionic acid](/img/structure/B10780977.png)
![2-[(2-amino-3-phenylpropanoyl)amino]-N-[3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B10780989.png)
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10780992.png)
![4-[1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10781001.png)
![N-(3-Carboxy-3-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-propyl)-phthalamic acid](/img/structure/B10781017.png)
![3-Amino-2-{3-[4-(2-methoxy-phenyl)-piperidin-1-yl]-propylsulfanyl}-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10781019.png)

